molecular formula C27H44O2 B12426771 3-epi-25-Hydroxy Vitamin D3-d6

3-epi-25-Hydroxy Vitamin D3-d6

Cat. No.: B12426771
M. Wt: 406.7 g/mol
InChI Key: JWUBBDSIWDLEOM-IBDKAFOJSA-N
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Description

3-epi-25-Hydroxy Vitamin D3-d6 is a deuterium-labeled analog of 3-epi-25-Hydroxy Vitamin D3. This compound is a metabolite of Vitamin D3, where the hydroxyl group at the C-3 position is in the alpha orientation rather than the beta orientation. The deuterium labeling involves replacing certain hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-25-Hydroxy Vitamin D3-d6 typically involves multiple steps, starting from commercially available Vitamin D3. The process includes:

    Epimerization: Conversion of the hydroxyl group at the C-3 position from the beta to the alpha orientation.

    Deuterium Labeling: Introduction of deuterium atoms at specific positions, often achieved through catalytic hydrogen-deuterium exchange reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to facilitate the hydrogen-deuterium exchange.

    Purification: Advanced chromatographic techniques to separate and purify the deuterium-labeled compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 3-epi-25-Hydroxy Vitamin D3-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, often using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of oxidized forms back to the original compound using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups, typically involving nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products:

    Oxidation Products: More oxidized forms of the compound, such as ketones or aldehydes.

    Reduction Products: Reduced forms, often regenerating the original hydroxyl group.

    Substitution Products: Compounds with substituted functional groups, depending on the nucleophile used.

Scientific Research Applications

3-epi-25-Hydroxy Vitamin D3-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-epi-25-Hydroxy Vitamin D3-d6 involves its interaction with Vitamin D receptors and its role in the metabolic pathways of Vitamin D. The deuterium labeling allows for detailed tracking of the compound through various biochemical processes. The primary molecular targets include:

    Vitamin D Receptors: Binding to these receptors to modulate gene expression.

    Metabolic Enzymes: Interaction with enzymes involved in the hydroxylation and epimerization of Vitamin D metabolites.

Comparison with Similar Compounds

    25-Hydroxy Vitamin D3: The non-epimerized form with the hydroxyl group in the beta orientation.

    3-epi-25-Hydroxy Vitamin D3: The non-deuterated epimer.

    1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3 with hydroxyl groups at the C-1 and C-25 positions.

Uniqueness: 3-epi-25-Hydroxy Vitamin D3-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways with high precision .

Properties

Molecular Formula

C27H44O2

Molecular Weight

406.7 g/mol

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3D3,4D3

InChI Key

JWUBBDSIWDLEOM-IBDKAFOJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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